(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Scientific Research Applications
Synthesis and Antimicrobial Agents
- The compound's derivatives have been synthesized for antimicrobial applications, with a study showing moderate activity against pathogenic bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral Activity
- New derivatives featuring the (4-Chlorophenyl) moiety have shown certain anti-tobacco mosaic virus activity, highlighting the compound's potential in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Anticancer and Antimicrobial Agents
- The compound has been part of studies to develop novel biologically potent heterocyclic compounds with potential anticancer and antimicrobial activities. This includes efforts to synthesize compounds with improved potency against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Structural Studies
- Research has also focused on the molecular docking and structural characterization of the compound and its analogues, aiding in understanding the antibacterial activity and potentially guiding the development of new drugs (Shahana & Yardily, 2020).
Antioxidant Activity
- The compound's analogues have been synthesized and evaluated for their antioxidant activity, with some derivatives showing potent activity and suggesting a new class of antioxidant agents for further investigation (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Future Directions
The future research directions could involve exploring the biological activities of “(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” and its derivatives, given their wide range of potential biological activities . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanism of action of these compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRBYARKBPNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.